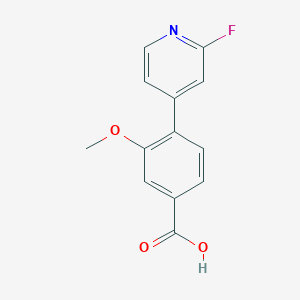
4-(2-Fluoropyridin-4-yl)-3-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluoropyridin-4-yl)-3-methoxybenzoic acid is a fluorinated aromatic compound that features both a pyridine and a benzoic acid moiety. The presence of fluorine in the pyridine ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated pyridine precursors, such as 2-fluoropyridine, which undergoes a series of reactions including halogen exchange and borylation . The reaction conditions often require the use of strong bases and specific catalysts to achieve the desired substitution and coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoropyridin-4-yl)-3-methoxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzoic acid moiety can be reduced to form an alcohol.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-(2-Fluoropyridin-4-yl)-3-formylbenzoic acid, while reduction of the benzoic acid moiety can produce 4-(2-Fluoropyridin-4-yl)-3-methoxybenzyl alcohol .
Scientific Research Applications
4-(2-Fluoropyridin-4-yl)-3-methoxybenzoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(2-Fluoropyridin-4-yl)-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity . The methoxy and benzoic acid moieties can also contribute to the compound’s overall pharmacological profile by influencing its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine-4-boronic acid: Another fluorinated pyridine derivative used in similar applications.
4-Fluoropyridinone: A compound with a fluorine atom in the pyridine ring, used in the synthesis of various pharmaceuticals.
Uniqueness
4-(2-Fluoropyridin-4-yl)-3-methoxybenzoic acid is unique due to the combination of its fluorinated pyridine and methoxybenzoic acid moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H10FNO3 |
|---|---|
Molecular Weight |
247.22 g/mol |
IUPAC Name |
4-(2-fluoropyridin-4-yl)-3-methoxybenzoic acid |
InChI |
InChI=1S/C13H10FNO3/c1-18-11-6-9(13(16)17)2-3-10(11)8-4-5-15-12(14)7-8/h2-7H,1H3,(H,16,17) |
InChI Key |
BYALOOGKTGVMBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC(=NC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















